molecular formula C16H20BrNO2 B5233640 3-(1-bromonaphthalen-2-yl)oxy-N-(2-methoxyethyl)propan-1-amine

3-(1-bromonaphthalen-2-yl)oxy-N-(2-methoxyethyl)propan-1-amine

Cat. No.: B5233640
M. Wt: 338.24 g/mol
InChI Key: QSQQUHLTTFUKIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-bromonaphthalen-2-yl)oxy-N-(2-methoxyethyl)propan-1-amine is an organic compound that features a bromonaphthalene moiety linked to a propan-1-amine structure via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-bromonaphthalen-2-yl)oxy-N-(2-methoxyethyl)propan-1-amine typically involves the following steps:

    Bromination of Naphthalene: Naphthalene is brominated to form 1-bromonaphthalene using bromine in the presence of a catalyst such as iron(III) bromide.

    Ether Formation: 1-bromonaphthalene is reacted with 3-chloropropanol in the presence of a base like potassium carbonate to form 3-(1-bromonaphthalen-2-yl)oxypropan-1-ol.

    Amine Introduction: The hydroxyl group of 3-(1-bromonaphthalen-2-yl)oxypropan-1-ol is converted to a leaving group (e.g., tosylate), which is then displaced by N-(2-methoxyethyl)amine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1-bromonaphthalen-2-yl)oxy-N-(2-methoxyethyl)propan-1-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to modify the naphthalene ring or the amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

    Oxidation: Formation of imines, amides, or nitro compounds.

    Reduction: Formation of reduced naphthalene derivatives or primary amines.

Scientific Research Applications

3-(1-bromonaphthalen-2-yl)oxy-N-(2-methoxyethyl)propan-1-amine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a building block for drug development, particularly in designing molecules with specific biological activities.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Possible applications in the development of novel materials with unique electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 3-(1-bromonaphthalen-2-yl)oxy-N-(2-methoxyethyl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromonaphthalene moiety can engage in π-π stacking interactions, while the amine group can form hydrogen bonds or ionic interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    3-(1-bromonaphthalen-2-yl)oxy-N-(2-hydroxyethyl)propan-1-amine: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(1-bromonaphthalen-2-yl)oxy-N-(2-ethoxyethyl)propan-1-amine: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

3-(1-bromonaphthalen-2-yl)oxy-N-(2-methoxyethyl)propan-1-amine is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and interaction with biological targets compared to its analogs. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.

Properties

IUPAC Name

3-(1-bromonaphthalen-2-yl)oxy-N-(2-methoxyethyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO2/c1-19-12-10-18-9-4-11-20-15-8-7-13-5-2-3-6-14(13)16(15)17/h2-3,5-8,18H,4,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQQUHLTTFUKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCCOC1=C(C2=CC=CC=C2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.